Ndelta-(N'-sulphodiaminophosphinyl)-L-ornithine
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Overview
Description
Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine is a compound known for its unique chemical structure and significant biological activity. It is an exotoxin produced by certain strains of Pseudomonas syringae, a phytopathogenic bacterium . This compound plays a crucial role in the pathogenicity of the bacterium, contributing to the symptoms of chlorosis and necrosis in infected plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine involves multiple steps, starting with the protection of the amino group of L-ornithine. The protected L-ornithine is then reacted with sulphodiaminophosphinyl chloride under controlled conditions to introduce the sulphodiaminophosphinyl group . The final step involves deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine typically involves fermentation processes using genetically engineered strains of Pseudomonas syringae. These strains are optimized to produce high yields of the exotoxin, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphodiaminophosphinyl group to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphodiaminophosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine .
Scientific Research Applications
Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulphodiaminophosphinyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique biological activity.
Industry: The compound is used in the development of bio-pesticides and other agricultural products.
Mechanism of Action
Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine exerts its effects by targeting enzymes involved in amino acid biosynthesis. It inhibits the activity of ornithine carbamoyltransferase, an enzyme crucial for the biosynthesis of arginine . This inhibition disrupts nitrogen metabolism in the host plant, leading to chlorosis and necrosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other exotoxins produced by Pseudomonas syringae, such as:
Tabtoxin: Inhibits glutamine synthetase.
Phaseolotoxin: Inhibits ornithine carbamoyltransferase.
Mangotoxin: Targets enzymes involved in amino acid biosynthesis.
Uniqueness
Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine is unique due to its specific inhibition of ornithine carbamoyltransferase and its role in the pathogenicity of Pseudomonas syringae . Its distinct chemical structure and biological activity make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C5H15N4O6PS |
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Molecular Weight |
290.24 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino-(sulfoamino)phosphoryl]amino]pentanoic acid |
InChI |
InChI=1S/C5H15N4O6PS/c6-4(5(10)11)2-1-3-8-16(7,12)9-17(13,14)15/h4H,1-3,6H2,(H,10,11)(H,13,14,15)(H4,7,8,9,12)/t4-,16+/m0/s1 |
InChI Key |
MDGVOXPIIICZEK-FOIQGAMDSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN[P@](=O)(N)NS(=O)(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CNP(=O)(N)NS(=O)(=O)O |
Origin of Product |
United States |
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